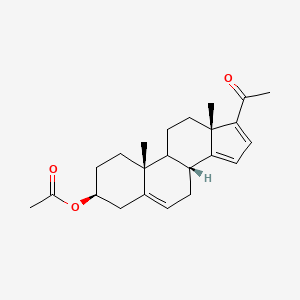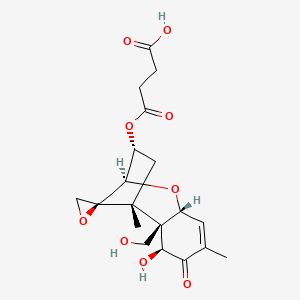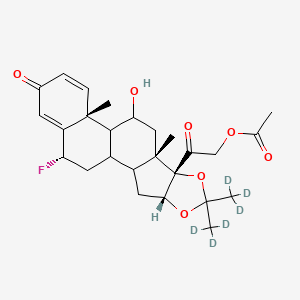![molecular formula C16H19N7O2 B13862960 3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)
3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, and a piperidine ring, which is a six-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile involves several steps
Synthesis of Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a pyrimidine derivative under acidic or basic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrrolopyrimidine core.
Formation of Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a suitable cyanating agent reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile can be compared with other similar compounds, such as:
Tofacitinib: A Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Ruxolitinib: Another JAK inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK inhibitor used in the treatment of rheumatoid arthritis.
The uniqueness of this compound lies in its specific structural features and potential biological activities, which may offer advantages over existing compounds in terms of selectivity, potency, and safety.
Properties
Molecular Formula |
C16H19N7O2 |
|---|---|
Molecular Weight |
341.37 g/mol |
IUPAC Name |
3-[4-methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C16H19N7O2/c1-11-4-7-22(14(24)3-6-17)9-13(11)21(2)15-12-5-8-23(20-25)16(12)19-10-18-15/h5,8,10-11,13H,3-4,7,9H2,1-2H3 |
InChI Key |
AQKUOYKGUYJXMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3N=O)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)

![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
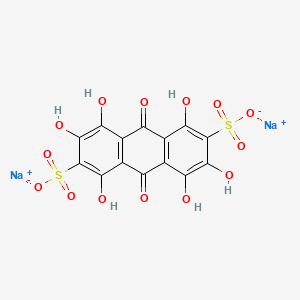
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
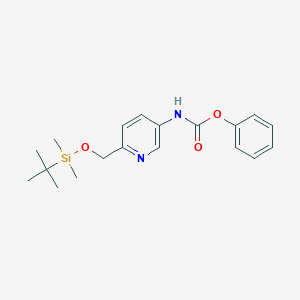
![[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid](/img/structure/B13862908.png)
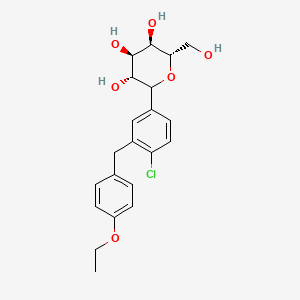
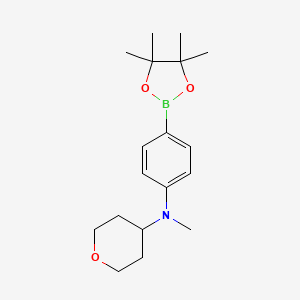
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
